1,1-Ethylenebis(1-nitrosourea)

Description

BenchChem offers high-quality 1,1-Ethylenebis(1-nitrosourea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Ethylenebis(1-nitrosourea) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

49606-40-8 |

|---|---|

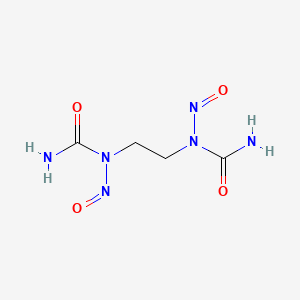

Molecular Formula |

C4H8N6O4 |

Molecular Weight |

204.14 g/mol |

IUPAC Name |

1-[2-[carbamoyl(nitroso)amino]ethyl]-1-nitrosourea |

InChI |

InChI=1S/C4H8N6O4/c5-3(11)9(7-13)1-2-10(8-14)4(6)12/h1-2H2,(H2,5,11)(H2,6,12) |

InChI Key |

YXRMZJVHQODXOZ-UHFFFAOYSA-N |

SMILES |

C(CN(C(=O)N)N=O)N(C(=O)N)N=O |

Canonical SMILES |

C(CN(C(=O)N)N=O)N(C(=O)N)N=O |

Synonyms |

1,1-ethylenebis(1-nitrosourea) EBNU |

Origin of Product |

United States |

Overview of Nitrosoureas As Chemical Research Probes

Nitrosoureas are a class of alkylating agents that have been instrumental in chemical biology research. nih.govthesgc.org Their utility as chemical probes stems from their ability to form covalent bonds with nucleophilic sites on macromolecules, most notably DNA. researchgate.netbaseclick.eu This alkylating activity allows researchers to induce specific types of cellular damage, thereby enabling the study of the cellular responses to such damage, including DNA repair pathways, cell cycle checkpoints, and apoptosis. researchgate.netsigmaaldrich.com

The general mechanism of action for many nitrosoureas involves the generation of reactive intermediates that can alkylate DNA bases. nih.govdrugbank.com Bifunctional nitrosoureas, in particular, possess two reactive groups, allowing them to form cross-links either within the same DNA strand (intrastrand) or between the two complementary strands of the DNA double helix (interstrand). researchgate.netbaseclick.eu These interstrand cross-links are particularly potent forms of DNA damage as they prevent the separation of the DNA strands, which is essential for replication and transcription. baseclick.eucabimer.es The ability to induce such specific and highly disruptive lesions makes nitrosoureas invaluable tools for investigating the complex cellular machinery that maintains genomic integrity. cabimer.es

Historical Context of Initial Research on 1,1 Ethylenebis 1 Nitrosourea

Initial research into 1,1'-Ethylenebis(1-nitrosourea), also known as EBNU, emerged from broader investigations into the biological activities of nitrosourea (B86855) compounds. nih.gov A 1978 study reported on the chemical stability, alkylating activity, and lipophilicity of EBNU and related compounds. nih.gov This research established that EBNU was the most unstable among the tested bis-N-nitrosoureas and mono-N-nitrosoureas. nih.gov Its alkylating activity was found to be comparable to that of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) but higher than other nitrosoureas, with the exception of 1-methyl-1-nitrosourea. nih.gov A key distinguishing feature of EBNU was its extremely low lipophilicity when compared to well-known nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and CCNU. nih.gov

Early studies also explored the effects of EBNU in cellular systems. For instance, it was found to have a carcinostatic effect in a primary screening system using a rat ascites hepatoma (AH 13) and a mouse leukemia (L 1210). researchgate.net These early findings laid the groundwork for its use as a tool to probe DNA-related processes. The synthesis of nitrosourea derivatives, including the general class to which EBNU belongs, has been a subject of chemical research, with various methods developed for their preparation. google.comnih.gov

Significance of 1,1 Ethylenebis 1 Nitrosourea in Fundamental Dna Damage and Repair Studies

Established Laboratory Synthesis Pathways for 1,1-Ethylenebis(1-nitrosourea)

The primary and most established method for the synthesis of 1,1'-Ethylenebis(1-nitrosourea) involves the nitrosation of its precursor, 1,1'-ethylenebis(urea). This reaction is typically achieved by treating 1,1'-ethylenebis(urea) with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. knowledgebin.orgorgsyn.org

A general and effective procedure for the nitrosation of urea (B33335) derivatives, which can be applied to the synthesis of EBNU, is a two-phase solvent system. google.com This method involves dissolving the urea derivative in an aqueous acid, followed by the addition of a non-miscible organic solvent. google.com A solution of a metal nitrite, commonly sodium nitrite, is then added to this biphasic mixture. google.com The desired nitrosourea (B86855) product is subsequently isolated from the organic phase. google.com This approach is designed to produce a substantially pure product with a good yield. google.com

The reaction scheme can be generalized as follows:

1,1'-Ethylenebis(urea) + 2 NaNO₂ + 2 H⁺ → 1,1'-Ethylenebis(1-nitrosourea) + 2 Na⁺ + 2 H₂O

While specific procedural details for EBNU's synthesis are not extensively detailed in readily available English literature, a study published in a Japanese journal describes the synthesis of a series of 1,1'-polymethylenebis(1-nitrosoureas), which includes EBNU. This synthesis involves the reaction of the corresponding bis-urea with a nitrosating agent.

Challenges in the Synthesis of 1,1-Ethylenebis(1-nitrosourea) and Related Nitrosoureas

The synthesis of nitrosoureas, including EBNU, is not without its challenges. A significant issue is the inherent instability of the nitrosourea functional group, which can lead to decomposition under various conditions. nih.gov The stability of these compounds is often pH-dependent. nih.gov

A major synthetic hurdle is the potential for intramolecular cyclization, especially in nitrosoureas with a hydroxyethyl (B10761427) group. For instance, attempts to synthesize 1-(2-hydroxyethyl)-1-nitrosourea (B80216) (HNU) have sometimes resulted in the formation of the cyclized derivative, 1-nitroso-2-oxazolidone. nih.gov This highlights the propensity for side reactions that can significantly reduce the yield of the desired linear nitrosourea.

Furthermore, the nitrosation reaction itself requires careful control of conditions, such as temperature and the rate of addition of the nitrosating agent, to prevent over-nitrosation or decomposition of the product. The choice of the nitrosating agent and the reaction medium can also influence the outcome. For example, using ethyl nitrite has been described as a method for the nitrosation of intermediate spin-labeled ureas to produce nitrosourea analogs. nih.gov

The purification of nitrosoureas can also be challenging due to their reactivity and potential for degradation. Chromatographic methods must be carefully selected to avoid decomposition on the stationary phase.

Synthesis of Analogs and Derivatives of 1,1-Ethylenebis(1-nitrosourea) for Mechanistic Probing

To understand the mechanism of action and structure-activity relationships of EBNU, various analogs and derivatives have been synthesized and evaluated. These modifications often involve altering the length of the polymethylene chain connecting the two nitrosourea moieties or introducing specific labels for tracking and detection.

Polymethylene Chain Analogs

A series of 1,1'-polymethylenebis(1-nitrosourea) compounds have been synthesized to investigate the effect of the linker length on antitumor activity. nih.gov These studies have shown that the length of the methylene (B1212753) bridge is a critical determinant of biological efficacy. Among the tested compounds, 1,1'-ethylene-bis(1-nitrosourea) (EBNU) was found to be the most effective against certain cancer cell lines. nih.gov

| Compound | Polymethylene Chain Length (n) | Relative Antitumor Effect |

| 1,1'-Methylenebis(1-nitrosourea) | 1 | - |

| 1,1'-Ethylenebis(1-nitrosourea) (EBNU) | 2 | Most Effective nih.gov |

| 1,1'-Propylenebis(1-nitrosourea) | 3 | Less Effective |

| 1,1'-Butylenebis(1-nitrosourea) | 4 | Less Effective |

| 1,1'-Pentamethylenebis(1-nitrosourea) | 5 | Less Effective |

| 1,1'-Hexamethylenebis(1-nitrosourea) | 6 | Less Effective |

This table is a representation of the general findings that EBNU was the most potent among the tested polymethylenebis(1-nitrosourea) analogs.

Labeled Analogs for Mechanistic Studies

The synthesis of isotopically labeled and spin-labeled analogs is a powerful tool for elucidating reaction mechanisms and metabolic pathways.

Deuterated Analogs: The synthesis of deuterated organic molecules is crucial for mechanistic studies, particularly for determining kinetic isotope effects. nih.govazimuth-corp.com While specific examples of deuterated EBNU for mechanistic probing are not detailed in the available literature, the general principle involves using deuterated starting materials or solvents during the synthesis. uva.es Such studies could help clarify the role of specific C-H bonds in the decomposition and alkylating activity of EBNU.

Spin-Labeled Analogs: Spin-labeled nitrosoureas, which incorporate a stable free radical moiety like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have been synthesized to study their distribution and synergistic effects with other drugs using electron paramagnetic resonance (EPR) spectroscopy. nih.gov For example, spin-labeled analogs of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) have been prepared to investigate their localization in tissues and their potential to enhance the cytotoxicity of other anticancer agents. nih.gov This approach could be applied to EBNU to probe its in vivo behavior and interactions.

The synthesis of these analogs provides invaluable data for understanding how structural modifications impact the chemical properties and biological activity of 1,1'-Ethylenebis(1-nitrosourea), ultimately guiding the design of more effective and selective therapeutic agents.

Chemical Stability and Degradation Pathways of 1,1-Ethylenebis(1-nitrosourea) in vitro

1,1'-Ethylenebis(1-nitrosourea), also known as EBNU, demonstrates notable instability under physiological conditions. nih.gov Its chemical stability has been a subject of comparative studies, which have revealed that EBNU is the most unstable among several tested bis-N-nitrosoureas and mono-N-nitrosoureas. nih.gov This inherent instability is a key feature of its mechanism of action.

The degradation of EBNU in aqueous media is a critical aspect of its reactivity. Under physiological conditions, the compound undergoes decomposition to generate reactive species. vulcanchem.com This process is fundamental to its biological activity. The half-life of EBNU in a phosphate (B84403) buffer at pH 7.4 and 37°C is significantly shorter than that of other related nitrosoureas, highlighting its rapid decomposition.

The degradation pathway of EBNU involves the formation of various intermediates. While the precise step-by-step mechanism of its decomposition in vitro is complex, it is understood to proceed through the cleavage of the nitrosourea moieties. This decomposition leads to the generation of electrophilic species responsible for its alkylating activity.

A comparative analysis of the stability of EBNU and other nitrosoureas is presented in the table below.

| Compound | Relative Stability | Reference |

| 1,1'-Ethylenebis(1-nitrosourea) (EBNU) | Most unstable | nih.gov |

| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | More stable than EBNU | nih.gov |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | More stable than EBNU | nih.gov |

| 1-Methyl-1-nitrosourea (MNU) | More stable than EBNU | nih.gov |

Formation and Characterization of Reactive Electrophilic Intermediates from 1,1-Ethylenebis(1-nitrosourea)

The decomposition of EBNU under physiological conditions results in the formation of highly reactive electrophilic intermediates. vulcanchem.com These intermediates are the primary agents responsible for the compound's biological effects. The generation of these species is a direct consequence of the chemical instability of the parent molecule. nih.gov

The primary reactive species formed are believed to be alkyldiazonium hydroxides, which are potent alkylating agents. These intermediates are generated from the breakdown of the N-nitrosourea structure. The ethylene (B1197577) bridge between the two nitrosourea groups in EBNU allows for the potential formation of bifunctional alkylating agents.

However, studies investigating the formation of DNA interstrand cross-links have shown that EBNU acts as a monofunctional alkylating agent, similar to 1-methyl-1-nitrosourea (MNU). nih.gov This suggests that the reactive intermediates generated from EBNU primarily react at a single site on DNA rather than forming cross-links between DNA strands, a characteristic of some other nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). nih.gov

The electrophilic intermediates derived from EBNU are transient and highly reactive, making their direct characterization challenging. Their existence and reactivity are primarily inferred from the products of their reactions with nucleophiles, such as those found in DNA. The alkylating activity of EBNU has been found to be comparable to that of CCNU. nih.gov

Molecular Mechanism of Alkylation by 1,1-Ethylenebis(1-nitrosourea)

The molecular mechanism of action for 1,1'-Ethylenebis(1-nitrosourea) (EBNU) is centered on its ability to alkylate nucleophilic sites on macromolecules, particularly DNA. nih.govnih.gov This process is initiated by the decomposition of EBNU under physiological conditions, which yields reactive electrophilic intermediates. vulcanchem.com

The primary mode of action involves the transfer of an alkyl group from the reactive intermediates of EBNU to the DNA molecule. This covalent modification of DNA is a key event leading to its biological effects. Studies have indicated that the alkylation by EBNU is monofunctional, meaning it modifies a single base on the DNA strand. nih.gov This is in contrast to bifunctional alkylating agents that can form cross-links within or between DNA strands.

Research comparing the effects of EBNU with other nitrosoureas, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1-methyl-1-nitrosourea (MNU), has provided insights into its specific alkylating properties. While CCNU is known to produce DNA interstrand cross-links, EBNU does not, behaving more like the monofunctional agent MNU in this regard. nih.gov The alkylating activity of EBNU, however, was found to be as potent as that of CCNU. nih.gov

Molecular and Cellular Interaction Studies of 1,1 Ethylenebis 1 Nitrosourea

Interaction of 1,1'-Ethylenebis(1-nitrosourea) with Deoxyribonucleic Acid (DNA)

EBNU is a bifunctional alkylating agent that interacts with DNA, forming adducts and cross-links that can interfere with essential cellular processes like DNA replication and transcription. wikipedia.org

DNA Alkylation Sites and Adduct Formation Profiles of 1,1'-Ethylenebis(1-nitrosourea)

As an alkylating agent, EBNU covalently attaches alkyl groups to the nucleophilic centers of DNA bases. escholarship.org The alkylating activity of EBNU on DNA is considered monofunctional, similar to 1-methyl-1-nitrosourea (MNU). nih.gov The primary sites for alkylation on DNA bases include the N-7, N-1, and O-6 positions of guanine (B1146940), the N-1, N-3, and N-7 positions of adenine, the N-3 position of cytosine, and the O-4 position of thymidine. baseclick.eu

In vitro studies comparing EBNU with other nitrosoureas revealed that the alkylating activity to DNA decreased in the order of MNU, EBNU, and 1-ethyl-1-nitrosourea (B14183) (ENU). jst.go.jp

DNA Interstrand and Intrastrand Cross-linking: Mechanistic Distinctions for 1,1'-Ethylenebis(1-nitrosourea)

DNA cross-linking occurs when an agent reacts with two different nucleotides, forming a covalent bond between them. wikipedia.org This can happen between the two strands of DNA (interstrand) or within a single strand (intrastrand). wikipedia.org While bifunctional aldehydes can form interstrand cross-links at the exocyclic N2 of guanine, and chloroethyl nitrosoureas like carmustine (B1668450) (BCNU) alkylate the O6 of guanine to form interstrand cross-links, studies on EBNU have shown a different mechanism. wikipedia.org

Research using hydroxyapatite (B223615) column chromatography to study the formation of interstrand cross-links in E. coli DNA found that treatment with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) resulted in detectable DNA interstrand cross-links. nih.gov However, no such cross-links were observed after treatment with EBNU or MNU, suggesting that EBNU's alkylation of DNA is primarily monofunctional. nih.gov

Impact of 1,1'-Ethylenebis(1-nitrosourea) on DNA Replication and Transcription Processes

The formation of DNA adducts and cross-links by alkylating agents can significantly interfere with DNA replication and transcription, potentially leading to cell death. wikipedia.org During DNA replication, the double helix must unwind to allow each strand to serve as a template for a new complementary strand. libretexts.org DNA cross-linking prevents this separation, thereby halting replication. baseclick.eu

Similarly, transcription, the process of creating an RNA copy of a DNA segment, also requires the unwinding of the DNA double helix. libretexts.org The presence of DNA lesions induced by agents like EBNU can obstruct the movement of RNA polymerase along the DNA template, thereby inhibiting transcription. Conflicts between replication and transcription machinery on the DNA template can lead to DNA breaks and genomic instability. tsinghua.edu.cn

Interaction of 1,1'-Ethylenebis(1-nitrosourea) with Ribonucleic Acid (RNA) and Proteins

The interactions between RNA and proteins are crucial for regulating transcription, transcript trafficking, decay, and translation. nih.gov EBNU has demonstrated the ability to interact with both RNA and proteins. In vitro studies have shown that the binding of radioactivity from the carbonyl group of radiolabeled EBNU to proteins and polypeptides was at least twice as high as that of MNU, ENU, and 1-propyl-1-nitrosourea (PNU). jst.go.jp

Furthermore, radioactivity from ethylene-labeled EBNU was found in histone proteins, a finding not observed with mono-N-nitrosoureas. jst.go.jp Cysteine was found to inhibit the binding of radiolabeled EBNU to polylysine (B1216035) and poly(G). jst.go.jp

Genotoxicity and Mutagenicity Mechanisms of 1,1'-Ethylenebis(1-nitrosourea) at the Molecular Level

Genotoxicity refers to processes that alter the structure, information content, or segregation of DNA. europa.eu EBNU has been shown to have mutagenic and lethal activities. nih.gov In comparative studies with E. coli, EBNU demonstrated slightly but significantly higher mutagenicity and lethality in a DNA repair-deficient strain (uvrA-) compared to its parental strain with wild-type DNA repair. nih.gov This suggests that the DNA lesions induced by EBNU are, to some extent, recognized and repaired by the cell's DNA repair mechanisms.

Molecular Pathways of Mutagenesis Induced by 1,1'-Ethylenebis(1-nitrosourea)

The mutagenic effects of EBNU are a direct consequence of its interaction with DNA. The alkylation of DNA bases can lead to mispairing during DNA replication, resulting in point mutations. plos.org For instance, the alkylation of the O6 position of guanine can cause it to mispair with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation in subsequent rounds of replication.

Studies on related compounds like ENU have shown that they primarily induce GC to AT transitions, but also, to a lesser extent, other base substitutions such as AT to GC, AT to CG, AT to TA, GC to CG, and GC to TA. nih.gov This spectrum of mutations arises from the various DNA adducts formed and the cell's attempts to replicate past these lesions. nih.gov

Cellular Responses to 1,1-Ethylenebis(1-nitrosourea)-Induced DNA Damage Pathways

The cellular response to DNA damage induced by the alkylating agent 1,1'-Ethylenebis(1-nitrosourea) (EBNU) is primarily dictated by the nature of the DNA lesions it creates. Research indicates that EBNU functions as a monofunctional alkylating agent, meaning it reacts with a single site on the DNA molecule. This characteristic distinguishes it from bifunctional alkylating agents, which can form cross-links within a DNA strand or between the two strands of the double helix.

A pivotal study on the activity of EBNU in Escherichia coli demonstrated that, unlike the cross-linking agent 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), EBNU does not induce interstrand cross-links in DNA. nih.gov Its mode of action in this regard is more akin to that of 1-methyl-1-nitrosourea (MNU), a classic monofunctional alkylating agent. nih.gov This monofunctional alkylation is a key determinant of the subsequent cellular repair mechanisms that are activated to handle the resulting DNA adducts.

The primary pathway implicated in the repair of DNA damage caused by EBNU is the Nucleotide Excision Repair (NER) pathway. Evidence for the involvement of NER comes from studies using DNA repair-deficient strains of E. coli. Specifically, a strain lacking a functional uvrA gene, which is essential for the initial damage recognition step in the NER pathway, exhibited significantly higher sensitivity to the mutagenic and lethal effects of EBNU compared to the wild-type strain with proficient DNA repair capabilities. nih.gov In contrast, both the repair-deficient and wild-type strains showed similar levels of lethality and mutagenicity when treated with CCNU and MNU, suggesting that the lesions caused by these agents are repaired by different or overlapping pathways. nih.gov

The increased toxicity of EBNU in the uvrA mutant strain strongly suggests that the DNA adducts formed by EBNU are recognized and removed by the NER machinery. The NER pathway is a versatile repair system that handles a wide variety of bulky, helix-distorting DNA lesions. The process involves the recognition of the damage, excision of a short single-stranded DNA segment containing the adduct, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to restore the integrity of the DNA backbone.

While the precise nature of all DNA adducts formed by 1,1'-Ethylenebis(1-nitrosourea) has not been exhaustively characterized, the reliance on the NER pathway for repair provides insight into the types of lesions it likely induces. These are presumed to be bulky adducts that cause a significant distortion in the DNA double helix, thereby triggering the NER response.

The cellular response to EBNU-induced damage, therefore, centers on the cell's ability to successfully employ the NER pathway to remove the DNA adducts. If the damage is extensive or the repair pathway is compromised, the persistence of these lesions can lead to mutations during DNA replication, which in turn can result in cytotoxicity and cell death.

Research Findings on the Role of DNA Repair in EBNU Cytotoxicity

The following table summarizes the key findings from a comparative study on the effects of 1,1'-Ethylenebis(1-nitrosourea) and other nitrosoureas on E. coli with differing DNA repair capacities.

| Compound | DNA Interstrand Cross-linking | Effect in uvrA- (NER-deficient) Strain vs. Wild-Type | Implied Primary Repair Pathway |

| 1,1'-Ethylenebis(1-nitrosourea) (EBNU) | Not detected nih.gov | Significantly higher mutagenicity and lethality nih.gov | Nucleotide Excision Repair (NER) nih.gov |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | Detected nih.gov | Equal mutagenicity and lethality nih.gov | Other repair pathways |

| 1-methyl-1-nitrosourea (MNU) | Not detected nih.gov | Equal mutagenicity and lethality nih.gov | Other repair pathways |

Structure Activity Relationship Sar Studies of 1,1 Ethylenebis 1 Nitrosourea and Analogs

Comparative Analysis of 1,1-Ethylenebis(1-nitrosourea) with Other Nitrosourea (B86855) Compounds on Molecular Activity

The molecular activity of EBNU is best understood through comparative analysis with other well-known nitrosoureas. Key parameters for comparison include chemical stability, lipophilicity, and the dual activities of alkylation and carbamoylation.

Research indicates that EBNU is the most unstable among several tested bis-N-nitrosoureas and mono-N-nitrosoureas, a factor that influences its reactivity in biological systems. nih.gov Its alkylating activity, a primary driver of cytotoxicity, was found to be equivalent to that of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and higher than other related compounds, with the exception of 1-methyl-1-nitrosourea (MNU). nih.gov

A distinguishing feature of EBNU is its extremely low lipophilicity compared to highly lipid-soluble compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and CCNU. nih.gov This property affects its distribution and transport across cellular membranes.

Furthermore, EBNU demonstrates significant carbamoylating potential. In vitro studies comparing the binding of radioactivity from the ¹⁴C-carbonyl group of various nitrosoureas to proteins and polypeptides showed that EBNU's binding was at least twofold higher than that of MNU, 1-ethyl-1-nitrosourea (B14183) (ENU), and 1-propyl-1-nitrosourea (PNU). jst.go.jp This enhanced carbamoylating activity can lead to distinct biological effects, such as the alteration of chromatin structure. Chromatin treated with EBNU was found to be more sensitive to enzymatic digestion by DNase I and Staphylococcal nuclease and exhibited higher solubility, effects attributed to the carbamoylation of chromatin proteins. nih.gov

| Compound | Relative Stability | Relative Alkylating Activity | Relative Carbamoylating Activity | Lipophilicity (logP) |

|---|---|---|---|---|

| 1,1'-Ethylenebis(1-nitrosourea) (EBNU) | Most Unstable | High (Same as CCNU) | Very High | Extremely Low |

| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | More Stable than EBNU | High | High (Strongly carbamoylating) | High |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | More Stable than EBNU | High (Same as EBNU) | Moderate | High |

| 1-Methyl-1-nitrosourea (MNU) | - | Very High (Higher than EBNU) | Low | - |

Influence of Chemical Structure on the Reaction Mechanisms of Nitrosoureas

The chemical structure of a nitrosourea derivative fundamentally dictates its reaction mechanism. nih.gov Under physiological conditions, nitrosoureas non-enzymatically decompose to generate two types of reactive intermediates: an alkylating species and a carbamoylating species (an isocyanate). ncats.ionih.gov The nature of these intermediates is determined by the substituents on the urea (B33335) backbone.

The N-(2-chloroethyl)-N-nitrosoureido group, present in many clinically significant compounds like BCNU and CCNU, is considered necessary for high-level activity. nih.gov Its decomposition yields a 2-chloroethyl carbonium ion, a potent electrophile. nih.gov This reactive species is responsible for a critical cytotoxic lesion: the DNA interstrand cross-link. nih.gov The formation of this cross-link is a two-step process:

An initial alkylation occurs, where the 2-chloroethyl group is added to the O⁶ position of a guanine (B1146940) base in one DNA strand. nih.govresearchgate.net

This O⁶-chloroethylguanine adduct then undergoes a slow intramolecular rearrangement, forming a reactive N¹-O⁶-ethenoguanine intermediate. researchgate.netresearchgate.net This intermediate subsequently reacts with a nucleophilic site, typically the N³ position of cytosine, on the opposite DNA strand, completing the cross-link. researchgate.net

In contrast, simpler nitrosoureas like MNU, which lack the chloroethyl group, generate a methyl carbonium ion. This leads primarily to single-strand DNA damage through methylation, which has a different biological consequence compared to the replication-blocking interstrand cross-links. nih.gov

For 1,1'-Ethylenebis(1-nitrosourea), the ethylene (B1197577) bridge connecting the two nitrosourea functions makes it a bifunctional alkylating agent. oup.com Its decomposition can generate reactive species capable of forming DNA adducts and cross-links. The other decomposition product, an isocyanate, is responsible for the compound's carbamoylating activity. This involves the reaction with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, altering their structure and function. nih.govsemanticscholar.org This carbamoylation can inhibit DNA repair processes, potentially synergizing with the DNA damage caused by alkylation. psu.edu

| Structural Feature | Example Compound(s) | Primary Reactive Species | Major DNA Lesion |

|---|---|---|---|

| N-(2-chloroethyl) group | BCNU, CCNU | 2-chloroethyl carbonium ion | O⁶-chloroethylguanine, leading to DNA interstrand cross-links |

| N-methyl group | MNU | Methyl carbonium ion | O⁶-methylguanine (single base alkylation) |

| Ethylene bridge (bis-nitrosourea) | EBNU | Alkylating species and isocyanates | DNA adducts/cross-links and carbamoylation of proteins |

| N'-cyclohexyl group | CCNU | Cyclohexyl isocyanate | Carbamoylation of proteins |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Nitrosourea Research

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of compounds and their biological activity. ajol.infosciforum.net In nitrosourea research, QSAR models are developed to predict anticancer activity or toxicity based on calculated molecular properties known as descriptors. ajol.infoajol.infonih.gov This approach can guide the design of new, more effective compounds before their synthesis and experimental testing. ajol.info

QSAR studies on nitrosoureas have employed a wide range of descriptors to capture the essential structural features influencing activity:

Physicochemical Descriptors: The octanol/water partition coefficient (logP) is a key descriptor representing a compound's lipophilicity. nih.gov It has been shown to be a critical factor, as optimal lipophilicity is required for the compound to cross cell membranes and reach its target. A QSAR model for a series of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) identified the square of the calculated logP ((miLogP)²) as a significant term. inoteexpress.com

Electronic and Quantum Chemical Descriptors: These properties describe the electronic distribution within the molecule. Descriptors such as polarizability, ionization potential (IP), and the charges on specific atoms have been found to correlate with the toxicity of N-nitroso compounds. nih.govmdpi.com The charge on the C6 atom of the cyclohexyl ring in CCNU derivatives was a key parameter in a successful QSAR model for anticancer activity. inoteexpress.com

Topological and Shape Descriptors: These descriptors quantify aspects of molecular size, shape, and branching. ajol.info Indices like the Kier shape index and the Randic index have been shown to play a significant role in influencing the anticancer activities of nitrosoureas. ajol.info

A representative QSAR model developed for the anticancer activity of CCNU derivatives against leukemia in mice is expressed by the following equation: inoteexpress.com log 1/C = -0.042 × (miLogP)² + 11.783 × QC6 + 3.237 Where 'C' is the molar concentration for a specific level of activity, 'miLogP' is the calculated partition coefficient, and 'QC6' is the charge on the C6 atom.

The reliability of QSAR models is assessed through rigorous statistical validation, including internal (cross-validation, Q²) and external validation (predictive R²). mdpi.commdpi.com A robust model should have high statistical correlation and predictive power for an independent test set of compounds. mdpi.com

| Descriptor Type | Specific Example(s) | Relevance in Nitrosourea SAR |

|---|---|---|

| Physicochemical | Octanol/water partition coefficient (logP) | Correlates with the ability to cross cell membranes; optimal range is key for activity. nih.gov |

| Electronic | Ionization Potential (IP), Polarizability | Relates to the molecule's reactivity and ability to engage in chemical reactions. nih.gov |

| Quantum Chemical | Charge on specific atoms (e.g., QC6) | Describes the electronic environment at specific sites crucial for molecular interactions. inoteexpress.com |

| Topological/Shape | Kier shape index, Randic index | Quantifies molecular size, shape, and conformation, which influences binding to biological targets. ajol.info |

Research Applications and Experimental Models Utilizing 1,1 Ethylenebis 1 Nitrosourea

Application of 1,1-Ethylenebis(1-nitrosourea) in Chemical Mutagenesis Research

1,1-Ethylenebis(1-nitrosourea) is utilized as a mutagenic agent to induce genetic mutations in experimental systems. This application is crucial for understanding how chemical agents can alter DNA and lead to diseases like cancer. Its properties as a DNA alkylating agent are central to its function in these research models.

In vitro mutagenicity tests are essential for determining the mutagenic potential of chemical compounds in a controlled laboratory setting. wikipedia.org These systems, which often use bacteria or cultured mammalian cells, provide insights into the mechanisms of mutation. service.gov.ukmdpi.com

The Ames test, a widely used bacterial reverse mutation assay, employs specific strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon. wikipedia.orgre-place.be These strains cannot produce their own histidine and will only grow in a histidine-free medium if a new mutation occurs that reverses the original one. wikipedia.orgre-place.be An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential. re-place.be

Studies using Escherichia coli have been conducted to understand the mutagenic activity of 1,1-Ethylenebis(1-nitrosourea) (EBNU). In one comparative study, the mutagenic and lethal activities of EBNU, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1-methyl-1-nitrosourea (MNU) were examined. nih.gov The results showed that EBNU exhibited slightly but significantly higher mutagenicity and lethality in a DNA repair-deficient (uvrA-) strain of E. coli compared to the wild-type strain. nih.gov This suggests that the DNA damage caused by EBNU is recognized and processed by the nucleotide excision repair pathway. nih.gov The study also indicated that the alkylation of DNA by EBNU appears to be monofunctional, similar to MNU, and does not form DNA interstrand cross-links like CCNU does. nih.gov

| Feature | Ames Test |

| Principle | Bacterial reverse mutation assay. wikipedia.orgre-place.be |

| Organism | Salmonella typhimurium strains with histidine synthesis mutations. wikipedia.org |

| Endpoint | Reversion to histidine independence (growth on histidine-free medium). wikipedia.org |

| Interpretation | An increased number of revertant colonies indicates mutagenicity. re-place.be |

Animal models, particularly rodents, are indispensable for studying the complex, multi-step process of carcinogenesis in a living organism. sav.skmdpi.com Chemical carcinogens, including various nitrosoureas, are used to induce tumors in these models, allowing researchers to investigate the mechanisms of tumor initiation, promotion, and progression. sav.skfrontiersin.org

Nitrosourea (B86855) compounds like N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU) are well-established carcinogens used to induce tumors in various organs, including the nervous system, mammary glands, and lungs, in rats and mice. sav.sknih.govnih.gov These models help elucidate the genetic and epigenetic events that drive cancer development. For instance, studies with MNU in rats have shown that epithelial cells in mammary terminal end buds are key targets for carcinogenic initiation. researchgate.net

While direct studies detailing the use of 1,1-Ethylenebis(1-nitrosourea) in animal carcinogenesis models are less common in the provided search results, the carcinogenic properties of related nitrosodialkylureas have been compared in F344 rats. nih.govnih.gov These studies suggest that the tumorigenic effects often parallel those of the corresponding monoalkylnitrosourea, indicating that target organ specificity may be related to the nature of the alkyl group. nih.gov The chemical properties of EBNU, such as its stability and alkylating activity, are critical factors in its potential as a carcinogen in such models. tandfonline.com These animal models provide a platform to study how chemically-induced DNA lesions lead to specific cancer phenotypes and to identify the genes and pathways involved in transformation. uzh.ch

In vitro Mutagenicity Testing Systems for Mechanistic Elucidation

Utilization of 1,1-Ethylenebis(1-nitrosourea) for Investigating DNA Repair Pathways

The genotoxicity of alkylating agents like 1,1-Ethylenebis(1-nitrosourea) stems from their ability to form adducts at various nucleophilic sites on DNA bases. mdpi.com Cells have evolved multiple DNA repair pathways to counteract this damage and maintain genomic integrity. mdpi.comnews-medical.net Studying the cellular response to EBNU-induced damage provides valuable information about the function and interplay of these repair mechanisms. mdpi.com

The primary DNA repair pathways that deal with alkylation damage include:

Direct Reversal: O6-alkylguanine-DNA alkyltransferase (AGT or MGMT) directly removes alkyl groups from the O6 position of guanine (B1146940), a major mutagenic and cytotoxic lesion. mdpi.commdpi.commdpi.com This is a crucial defense mechanism against nitrosoureas. psu.edunih.govnih.gov

Base Excision Repair (BER): This pathway, initiated by DNA glycosylases, removes smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. mdpi.comnews-medical.netmdpi.com

Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts. news-medical.netmdpi.com

Research using an E. coli strain deficient in the uvrA gene (a key component of NER) showed that it was more sensitive to the mutagenic effects of EBNU. nih.gov This finding strongly suggests that the lesions induced by EBNU are, at least in part, recognized and repaired by the NER pathway. nih.gov Further research has demonstrated that functional NER is required for the preferential repair of N-ethylpurines from the transcribed strand of active genes in hamster ovary cells, a process known as transcription-coupled repair. nih.gov The use of EBNU in such experimental systems helps to dissect the specific roles of different repair pathways in processing particular types of DNA alkylation damage.

| DNA Repair Pathway | Function in Response to Alkylation Damage | Relevance to EBNU |

| O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) | Directly reverses O6-alkylguanine adducts, preventing mutations and cytotoxicity. mdpi.commdpi.compsu.edu | As a nitrosourea, EBNU is expected to induce O6-alkylguanine lesions, making AGT a critical repair protein. |

| Base Excision Repair (BER) | Removes small N-alkylated bases like N3-methyladenine and N7-methylguanine. mdpi.commdpi.com | Likely involved in repairing some of the adducts formed by EBNU. |

| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting lesions and is involved in transcription-coupled repair. mdpi.comnih.gov | Studies show EBNU-induced damage is recognized by the NER pathway. nih.gov |

Development and Characterization of Cell Lines Induced by Nitrosoureas for Research

Cell lines derived from tumors induced by chemical carcinogens are invaluable tools for cancer research. These lines provide a renewable source of cells that retain some of the characteristics of the original tumor, allowing for detailed investigation of cancer biology in a controlled in vitro setting. nih.govnih.gov

Various cell lines have been established from tumors induced by nitrosourea compounds. For example, the BALENLM 17 lymphoid cell line was derived from a tumor induced in a BALB/c mouse by 1-ethyl-1-nitrosourea (B14183) (a compound closely related to EBNU). ciberonc.esaai.org Characterization of this cell line revealed it to be of B cell origin, expressing surface IgM and Ia antigens, and capable of forming tumors when injected back into mice. ciberonc.esaai.org Such cell lines are instrumental in studying B-cell lymphoma development and differentiation.

Similarly, researchers have successfully established an immortalized cell line, named T-MNU-1, from bladder tumors induced in rats by N-methyl-N-nitrosourea (MNU). nih.gov These cells retain expression of differentiation markers from the original tumor and can be used to study the intrinsic characteristics of bladder cancer cells, independent of the tumor microenvironment. nih.gov Other studies have generated panels of brain tumor cell lines that have acquired resistance to nitrosoureas through repeated exposure, providing models to study the mechanisms of chemotherapy resistance. aacrjournals.orgnih.gov

| Cell Line | Inducing Agent | Original Tumor Type | Key Research Application |

| BALENLM 17 | 1-ethyl-1-nitrosourea | BALB/c Lymphoid Tumor | Studying B-cell lymphoma biology and differentiation. ciberonc.esaai.org |

| T-MNU-1 | N-methyl-N-nitrosourea (MNU) | Rat Bladder Tumor | Investigating intrinsic characteristics of bladder cancer cells. nih.gov |

| Various Brain Tumor Lines | Nitrosoureas (e.g., BCNU) | Brain Tumors | Studying mechanisms of acquired drug resistance. aacrjournals.orgnih.gov |

| Glioma Cell Lines | Nitrosoureas | Rat Gliomas | Comparing characteristics of differentiated vs. anaplastic glioma cells. nih.gov |

1,1-Ethylenebis(1-nitrosourea) in Studies of Cellular Stress Responses

Cellular stress response refers to the array of processes a cell activates to cope with adverse conditions or stimuli, including DNA damage (genotoxic stress). ebi.ac.ukfrontiersin.orgresearchgate.net As an alkylating agent, 1,1-Ethylenebis(1-nitrosourea) induces DNA damage, which triggers a complex signaling network designed to arrest the cell cycle, promote DNA repair, or, if the damage is too severe, initiate programmed cell death (apoptosis). mdpi.combcgsc.ca

The presence of DNA lesions, such as those created by EBNU, activates sensor proteins like the ATR (Ataxia-Telangiectasia and Rad3-related) and ATM (Ataxia-Telangiectasia Mutated) kinases. duke.edu These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, to coordinate the cellular response. duke.edu For example, the related bifunctional nitrosourea BCNU has been shown to activate the ATR-Chk1 pathway, leading to cell cycle arrest in the S phase, which allows time for DNA repair. duke.edu

By inducing DNA damage, EBNU can also trigger oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com Oxidative stress itself can cause further DNA damage and activate stress signaling pathways. mdpi.comsrc.gov.sc Studying how cells respond to the specific damage profile of EBNU can help elucidate the intricate connections between different stress response pathways, such as the DNA damage response, oxidative stress response, and pathways regulating protein homeostasis (e.g., the heat shock response). frontiersin.org

Advanced Analytical and Computational Methodologies for 1,1 Ethylenebis 1 Nitrosourea Research

Spectroscopic Techniques for Characterizing 1,1-Ethylenebis(1-nitrosourea) Adducts and Degradation Products

Spectroscopic methods are indispensable for the detailed structural analysis of the adducts formed when 1,1-Ethylenebis(1-nitrosourea) reacts with biomolecules, as well as for identifying its degradation products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two most powerful techniques in this regard, often used in conjunction to provide complementary information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of molecules in solution. measurlabs.comjaptamers.co.uk It is particularly useful for determining the three-dimensional structure of DNA and its adducts, offering insights into how the binding of a compound like EBNU affects the DNA's conformation. japtamers.co.uk

1D and 2D NMR Experiments: One-dimensional (1D) ¹H NMR is a fundamental technique used to obtain a general overview of a molecule's structure. researchgate.net For more complex structures like DNA adducts, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space atomic correlations, which are crucial for a complete structural assignment. measurlabs.com

Studying DNA Adducts: In the context of nitrosoureas, NMR has been instrumental in characterizing the structure of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions. For instance, studies on mimics of the ethylene (B1197577) cross-link formed by related nitrosoureas have shown that the linker can be accommodated within the DNA double helix with only minimal distortion. researchgate.net This structural insight helps to explain the biological consequences of these adducts. researchgate.net The dynamics of DNA structures, including conformational exchanges that are vital for biological function, can also be investigated using various NMR techniques. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions of analytes. nih.gov When coupled with separation techniques, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov

Identification of Degradation Products: MS is used to identify the products formed during the degradation of nitrosoureas. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) combined with high-resolution mass spectrometry can be used to track changes in molecular weight distributions of polymers upon degradation, a principle applicable to the breakdown of EBNU. jeol.com

Characterization of Adducts: Chemical ionization mass spectrometry has been successfully used to quantify other nitrosourea (B86855) drugs in biological fluids, demonstrating its potential for analyzing EBNU and its adducts. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for elucidating the structure of unknown metabolites and adducts. nih.gov

| Technique | Application in EBNU Research | Key Information Obtained |

| NMR Spectroscopy | Characterization of DNA adducts and their 3D structure. | Atomic connectivity, spatial arrangements, conformational changes in DNA. nih.gov |

| Mass Spectrometry | Identification and quantification of degradation products and adducts in biological samples. | Molecular weight, elemental composition, structural fragments. nih.govnih.gov |

Chromatographic and Separation Techniques for Isolation and Analysis of 1,1-Ethylenebis(1-nitrosourea) and its Metabolites in vitro

Chromatographic techniques are essential for the isolation and purification of 1,1-Ethylenebis(1-nitrosourea) and its various metabolites from complex biological matrices, enabling their subsequent analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). dokumen.pub It is highly versatile and can be adapted for the analysis of a wide range of compounds. mdpi.com

Reversed-Phase HPLC: This is the most common mode of HPLC used for the analysis of drugs and their metabolites. scielo.br It typically uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By varying the composition of the mobile phase (gradient elution), a wide range of metabolites with different polarities can be separated and quantified. ru.ac.th

Method Development and Validation: Developing a reliable HPLC method involves optimizing several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength. semanticscholar.org The method must then be validated to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification). scielo.br

Coupling with Detectors: HPLC systems are typically coupled with detectors like UV-Vis or Diode Array Detectors (DAD) for quantification. scielo.br For unambiguous identification, HPLC is often hyphenated with mass spectrometry (LC-MS), combining the separation power of HPLC with the high selectivity and sensitivity of MS. nih.govnih.gov This combination is a cornerstone of modern metabolite identification. nih.gov

A study on the chemical degradation of various carcinostatic nitrosoureas utilized chromatographic techniques to analyze the process, highlighting the utility of these methods in understanding the stability and transformation of such compounds. iarc.fr

| Parameter | Description | Relevance to EBNU Analysis |

| Stationary Phase | Typically a C18 column for reversed-phase chromatography. | Separates EBNU and its metabolites based on their hydrophobicity. |

| Mobile Phase | A mixture of solvents, often methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. semanticscholar.org | The gradient is optimized to achieve the best separation of all compounds of interest. |

| Detection | UV detector for quantification or a Mass Spectrometer for identification and quantification. ru.ac.th | Allows for the detection and characterization of EBNU and its metabolites, even at low concentrations. |

Computational Chemistry and Molecular Modeling of 1,1-Ethylenebis(1-nitrosourea) Interactions

Computational chemistry and molecular modeling have become indispensable tools in chemical research, providing insights into molecular structure, properties, and reactivity that can be difficult to obtain through experiments alone. wikipedia.orgopenaccessjournals.com These methods are particularly valuable for studying the transient and highly reactive species involved in the mechanism of action of compounds like 1,1-Ethylenebis(1-nitrosourea).

Quantum Chemistry

Quantum chemistry methods use the principles of quantum mechanics to calculate the electronic structure and energy of molecules. nih.gov These calculations can predict molecular geometries, reaction pathways, and various spectroscopic properties.

Density Functional Theory (DFT): DFT is a popular quantum chemical method that is well-suited for studying the reactivity of molecules. scienceopen.commdpi.com It can be used to calculate the energies of reactants, transition states, and products for the decomposition of EBNU and its subsequent reactions with biomolecules like DNA. rsc.org This information is crucial for understanding the mechanism of adduct formation.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding, they can provide very accurate results. Methods like Hartree-Fock and Møller-Plesset perturbation theory fall into this category. kallipos.gr

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. nextmol.combnl.gov By simulating the interactions between a molecule like an EBNU-DNA adduct and its surrounding environment (typically water), MD can provide detailed insights into the dynamics and stability of these systems. nih.gov

Simulating DNA-Ligand Interactions: MD simulations are used to model the binding of small molecules to DNA, revealing how the ligand is accommodated in the DNA grooves and how its binding affects the DNA's structure and flexibility. biomolecular-modeling.com For EBNU, MD simulations can be used to study the structural consequences of the ethylene cross-link on the DNA double helix. researchgate.net

Calculating Interaction Energies: MD simulations can also be used to calculate the binding free energy between a ligand and its target, providing a quantitative measure of the binding affinity. researchgate.net This can help in understanding the factors that contribute to the stability of EBNU-DNA adducts.

| Methodology | Focus | Application to EBNU Research |

| Quantum Chemistry (e.g., DFT) | Electronic structure, energy, reactivity. scienceopen.comnih.gov | Elucidating the decomposition pathway of EBNU and the mechanism of DNA adduct formation. rsc.org |

| Molecular Dynamics (MD) | Atomic and molecular motion over time. nextmol.comnih.gov | Simulating the structure and dynamics of EBNU-DNA adducts to understand their stability and impact on DNA conformation. nih.gov |

Future Directions and Emerging Research Avenues in 1,1 Ethylenebis 1 Nitrosourea Studies

Unexplored Mechanistic Aspects of 1,1-Ethylenebis(1-nitrosourea) Decomposition and Reaction Pathways

The biological activity of nitrosoureas is intrinsically linked to their chemical decomposition under physiological conditions, which generates reactive species capable of alkylating and carbamoylating biological macromolecules. While early studies established that EBNU is highly unstable and possesses significant alkylating activity, a complete picture of its decomposition and subsequent reactions remains to be elucidated. nih.gov

Future research should focus on several unexplored areas:

Identification of Transient Intermediates: The decomposition of nitrosoureas can produce highly reactive diazonium ions, which are responsible for DNA alkylation. lhasalimited.org The specific pathway for EBNU, a bis-nitrosourea, likely involves a complex series of transient intermediates. A detailed investigation using advanced spectroscopic and trapping techniques could identify and characterize these short-lived species, providing a clearer understanding of the ultimate alkylating agents.

Influence of the Ethylene (B1197577) Bridge: The 1,1'-ethylene bridge distinguishes EBNU from many other clinically used nitrosoureas. How this bifunctional structure influences the rate and mechanism of decomposition compared to monofunctional or other bis-nitrosoureas is not fully understood. nih.govnih.gov Kinetic studies under varying pH and temperature conditions, mimicking different physiological environments, could reveal the unique contribution of this structural feature to the compound's reactivity.

DNA Adduct Profile: The primary mechanism of action for many nitrosoureas involves the formation of DNA adducts and subsequent interstrand cross-linking. tandfonline.com While EBNU's alkylating activity is known, the precise nature and distribution of the DNA adducts it forms have not been comprehensively mapped. nih.gov Advanced mass spectrometry techniques could be employed to identify the specific sites of alkylation on DNA bases and to quantify the formation of mono-adducts versus potentially more cytotoxic cross-links.

Table 1: Comparative Properties of 1,1-Ethylenebis(1-nitrosourea) and Other Nitrosoureas

| Compound | Key Structural Feature | Known Decomposition Products/Activity | Unexplored Mechanistic Questions |

|---|---|---|---|

| 1,1-Ethylenebis(1-nitrosourea) (EBNU) | Two nitrosourea (B86855) groups linked by an ethylene bridge | High instability; high alkylating activity; low lipophilicity. nih.gov Forms carbamoylating species. researchgate.net | Full profile of transient intermediates; kinetics of bifunctional decomposition; specific DNA adducts formed (mono- vs. cross-links). |

| Carmustine (B1668450) (BCNU) | Two chloroethyl groups | Generates 2-chloroethyldiazonium hydroxide (B78521) for alkylation and isocyanate for carbamoylation. tandfonline.comacs.org | Influence of cellular microenvironment on decomposition pathways; interaction with DNA repair proteins. |

| Lomustine (CCNU) | One chloroethyl group and a cyclohexyl group | High lipophilicity; similar alkylating activity to EBNU. nih.gov | Molecular bond dynamics with specific biological macromolecules. tandfonline.com |

| 1-Methyl-1-nitrosourea (MNU) | A single methylnitrosourea group | Acts as a methylating agent; induces specific Ha-ras mutations in rat mammary carcinomas. nih.gov | Differential effects based on anatomical location and cell type. nih.gov |

Novel Research Applications of 1,1-Ethylenebis(1-nitrosourea) in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular processes and are transforming biomedical research. researchgate.netopenaccessjournals.com Applying these powerful methodologies to the study of EBNU could provide unprecedented insights into its mechanism of action and its effects on biological systems.

Potential research applications include:

Integrative Multi-Omics Analysis: A comprehensive study could involve treating cancer cell lines with EBNU and performing parallel analyses of the genome, transcriptome, proteome, and metabolome at different time points. This approach could reveal the full cascade of cellular responses to EBNU-induced damage, from initial DNA adduct formation to downstream changes in gene expression, protein activity, and metabolic pathways. uv.es Such studies could identify novel pathways affected by the drug beyond direct DNA damage.

Biomarker Discovery: By correlating multi-omics data from a panel of cancer cell lines with their respective sensitivities to EBNU, researchers could identify predictive biomarkers. researchgate.net For example, specific gene expression signatures, protein levels, or metabolic profiles might predict which tumors are most likely to respond to treatment with this agent. This is a key goal of precision medicine. researchgate.net

Elucidating Resistance Mechanisms: Multi-omics can be used to compare sensitive and resistant cancer models to uncover the molecular mechanisms of drug resistance. This could involve identifying upregulated DNA repair pathways, alterations in drug transport, or metabolic rewiring that allows cells to survive EBNU treatment.

Network Biology: The vast datasets generated by multi-omics studies can be used to construct and analyze molecular interaction networks. uv.es This would allow researchers to visualize how EBNU perturbs cellular networks and to identify key nodes or "hubs" that are critical for the drug's efficacy. This approach can move beyond a single target to a network-level understanding of the drug's impact.

Table 2: Potential Multi-Omics Studies for 1,1-Ethylenebis(1-nitrosourea) (EBNU)

| Omics Layer | Methodology | Potential Research Question | Expected Outcome |

|---|---|---|---|

| Genomics | Whole-genome sequencing, DNA adduct mapping | What is the specific DNA damage signature of EBNU? | Identification of EBNU-induced mutation patterns and DNA adduct hotspots. |

| Transcriptomics | RNA-Seq | How does EBNU alter gene expression programs? | Discovery of pathways involved in cellular response, such as DNA repair, apoptosis, and cell cycle arrest. |

| Proteomics | Mass spectrometry-based proteomics | Which proteins are post-translationally modified (carbamoylated) by EBNU? Which protein expression levels change? | Identification of direct protein targets and downstream proteomic shifts affecting cellular function. |

| Metabolomics | LC-MS/GC-MS metabolomics | How does EBNU-induced stress impact cellular metabolism? | Understanding of metabolic vulnerabilities or adaptations in response to EBNU. |

| Integrative Analysis | Computational modeling, network biology | How do the different molecular layers interact to determine cell fate after EBNU exposure? | A systems-level model of EBNU's mechanism of action and identification of key network vulnerabilities. uv.es |

Methodological Advancements in the Study of Nitrosourea Compounds and Their Biological Interactions

Progress in understanding compounds like EBNU is dependent on the development of sophisticated analytical and investigational methods. nih.gov Recent and future advancements in this area are critical for more sensitive detection, accurate quantification, and a deeper understanding of biological interactions.

Key methodological advancements include:

Enhanced Analytical Techniques: The quantification of unstable compounds like nitrosoureas in complex biological matrices presents a significant challenge. tandfonline.com Methodological evolution has moved from traditional spectrophotometric and chromatographic methods to highly sensitive and specific techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). tandfonline.comnih.gov Future developments could focus on hybrid analytical techniques to further improve the limits of detection and on methods for real-time monitoring of decomposition in biological systems. tandfonline.com

In Silico and Computational Tools: Computational toxicology and quantitative structure-activity relationship (QSAR) modeling are becoming increasingly valuable for predicting the properties of chemical compounds. researchgate.net These in silico tools can be used to model the decomposition of novel nitrosoureas, predict their carcinogenic potency, and screen for potential biological activity before synthesis, saving time and resources. lhasalimited.orgresearchgate.net

New Approach Methodologies (NAMs): There is a growing emphasis on reducing reliance on animal testing through the use of New Approach Methodologies (NAMs). lhasalimited.org For nitrosoureas, this includes advanced in vitro models, such as 3D organoids or "organ-on-a-chip" systems, to study efficacy and toxicity in a more physiologically relevant context. Furthermore, methods like affinity chromatography can be used to directly study the interactions between nitrosoureas and their biological targets, such as DNA or specific proteins, providing quantitative data on binding affinity and kinetics. nih.gov

Advanced Bio-analytical Assays: Techniques to study biological interactions are also advancing. For instance, methods to characterize the alkylating ability of compounds using reagents like 4-(p-nitrobenzyl)pyridine provide a standardized way to compare the reactivity of different nitrosoureas. jst.go.jp The development of highly specific antibodies or molecular probes for EBNU-induced DNA adducts could enable more sensitive and specific quantification of DNA damage in cells and tissues.

Table 3: Summary of Methodological Advancements for Nitrosourea Research

| Methodology Category | Specific Technique/Approach | Application to Nitrosourea Research | Reference |

|---|---|---|---|

| Analytical Chemistry | High-Performance Liquid Chromatography (HPLC) with UV/PDA or MS detection | Accurate and sensitive quantification of nitrosoureas and their metabolites in biological fluids and pharmaceutical formulations. | tandfonline.comnih.gov |

| Electroanalytical Methods | Provides an alternative for sensitive detection based on the electrochemical properties of nitrosoureas. | tandfonline.com | |

| Computational Methods | Quantitative Structure-Activity Relationship (QSAR) | Predicting carcinogenic potency and other biological activities based on molecular structure. | researchgate.net |

| Read-Across Assessment | Extrapolating toxicological data from structurally similar compounds to assess risk and set acceptable intake limits. | lhasalimited.org | |

| Advanced Biological Assays | Affinity Chromatography (HPAC) | Characterizing the strength, rate, and specificity of interactions between nitrosoureas and biological targets. | nih.gov |

| New Approach Methodologies (NAMs) / Weight-of-Evidence (WoE) Assessments | Using in vitro and in silico data to assess carcinogenicity, reducing reliance on long-term animal studies. | lhasalimited.org |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1,1-Ethylenebis(1-nitrosourea), and how can purity be validated?

- Methodological Answer : Optimized synthesis involves stepwise nitrosation of ethylenebisurea precursors under controlled acidic conditions. Purification via recrystallization from ethanol/water mixtures is advised. Purity assessment should employ reverse-phase HPLC (C18 column, UV detection at 254 nm) and elemental analysis. For analogs like ethylenebis(nitriloalkylidyne) derivatives, perchlorate salt formation (mp >300°C) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 1,1-Ethylenebis(1-nitrosourea)?

- Methodological Answer : Mass spectrometry (MS) with electron ionization (EI) can identify molecular ion peaks and fragmentation patterns, as demonstrated for ethylenebis(nitro-phenazine) derivatives (e.g., m/z 476 for C₂₆H₁₆N₆O₄) . Nuclear magnetic resonance (¹H/¹³C NMR) in DMSO-d₆ resolves nitrosourea proton environments, while FT-IR confirms N-N=O stretches (~1450–1500 cm⁻¹). Cross-reference with analogous ethylenebis compounds (e.g., phosphine ligands) ensures accurate assignments .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C (ambient), 4°C (refrigerated), and -20°C (frozen) for 1–6 months. Monitor decomposition via HPLC and GC-MS, referencing breakdown product identification methods used for ethylenebis(oxyethylene) derivatives (e.g., detection of nitrosoamine byproducts) .

Advanced Research Questions

Q. How can contradictory data on the compound’s aqueous vs. non-aqueous reactivity be resolved?

- Methodological Answer : Systematic kinetic studies in buffered solutions (pH 2–12) and aprotic solvents (e.g., DMF, THF) are critical. Use stopped-flow spectroscopy to track reaction intermediates and DFT calculations to model transition states. For analogs like ethylenebis(diphenylphosphine), solvent polarity significantly impacts coordination behavior, suggesting similar solvent-dependent reactivity for nitrosoureas .

Q. What experimental designs are suitable for studying metal complexation with 1,1-Ethylenebis(1-nitrosourea)?

- Methodological Answer : Design titration experiments using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. For example, ethylenebis(phosphine) ligands form stable Pd(0) complexes via chelation, which can be adapted for nitrosoureas with transition metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography or EXAFS may resolve coordination geometry .

Q. How can researchers identify and mitigate decomposition pathways during catalytic applications?

- Methodological Answer : Employ tandem MS/MS to characterize transient intermediates. For ethylenebis(oxyethylene) derivatives, steric hindrance reduces hydrolysis rates, suggesting that bulky substituents could stabilize nitrosoureas. Compare activation energies (via Arrhenius plots) in inert vs. oxidative atmospheres to identify dominant degradation mechanisms .

Data Analysis and Contradiction Management

Q. What strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability protocols, exposure times) and validate purity (>98% via HPLC). Cross-reference with structurally similar nitrosoureas (e.g., ethylenebis(3-nitrourea)) to isolate structure-activity relationships. Meta-analysis of existing datasets using tools like PCA (Principal Component Analysis) can highlight confounding variables .

Q. How should computational models be validated against experimental data for reaction mechanisms?

- Methodological Answer : Combine DFT-derived Gibbs free energy profiles with experimental kinetic data (e.g., Eyring plots). For ethylenebis(nitriloalkylidyne) systems, computational models accurately predict regioselectivity in cycloaddition reactions, providing a framework for nitrosourea mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.